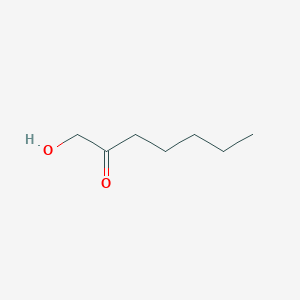
2-Heptanone, 1-hydroxy-
Overview
Description
2-Heptanone, 1-hydroxy- , also known as methyl n-amyl ketone or Heptan-2-one , is a ketone with the molecular formula C₇H₁₄O . It appears as a colorless, water-like liquid with a distinctive banana-like, fruity odor . This compound is only slightly soluble in water and contributes to the characteristic smell of sweaty clothing . Interestingly, it is also associated with the aroma of gorgonzola cheese .
Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
2-Pentanone and 2-heptanone are used commercially, which leads to their release into the atmosphere. They primarily react with the hydroxyl radical, contributing to the formation of photochemical air pollution. Studies have focused on the kinetics and products of these reactions, which are crucial for understanding and managing air quality in urban and regional areas (Atkinson, Tuazon, & Aschmann, 2000).
Role in Bee Physiology
2-Heptanone and related compounds have been found in the mandibular glands of worker bees. The content of these substances depends on the physiological development of the bees, influencing their social behaviors and activities. This highlights the importance of 2-heptanone in the natural behavior and social structure of bee colonies (Boch & Shearer, 2004).
Biomedical Research
2-Heptanone, 1-hydroxy-, and similar compounds have been studied in the context of lipid hydroperoxide-mediated DNA damage. This research is pivotal for understanding cellular damage mechanisms and potential therapeutic targets for diseases like cancer (Williams, Lee, Pollack, & Blair, 2006).
Biochemical Applications
4-Heptanone, closely related to 2-heptanone, 1-hydroxy-, is a common constituent in human urine and arises from the beta-oxidation of 2-ethylhexanoic acid from plasticizers. Understanding its biochemical pathways is crucial for studying human exposure to environmental pollutants (Walker & Mills, 2001).
Optical Rotatory Properties
The solvent effects on the optical rotatory properties of compounds like 1,7-Diaryl-5-hydroxy-3-heptanones have been studied, which is significant for applications in stereochemistry and the development of optically active compounds (Ohta, 1986).
Metabolism and Environmental Chemistry
The metabolism of methyl n-amyl ketone (2-heptanone) and its binding to DNA have been studied to understand its bioaccumulation and potential health risks. These studies are important for assessing the safety and environmental impact of chemicals used in industrial applications (Albro, Corbett, & Schroeder, 1984).
Tropospheric Reaction Studies
Tropospheric reactions of OH with linear ketones, including 2-heptanone, have been measured to model the atmospheric chemistry of these substances. Such studies are crucial for understanding their impact on air quality and global climate change (Jiménez, Ballesteros, Martínez, & Albaladejo, 2005).
Use in Green Chemistry
2-Heptanone derivatives have been used in green chemistry applications, like the stereoselective hydrolysis of labile organic compounds using vegetables as biocatalysts. This research is pivotal in developing environmentally friendly chemical synthesis methods (Bohman, Cavonius, & Unelius, 2009).
Synthesis Techniques
The synthesis of stereoisomers of compounds like 5-hydroxy-4-methyl-3-heptanone using plants and mushrooms demonstrates innovative approaches in organic synthesis, contributing to the advancement of synthetic chemistry (Bohman & Unelius, 2009).
Implications in Atmospheric Science
Research on the OH radical initiated reactions of n-alkanes, including the formation of 1,4-hydroxycarbonyls from 2-heptanone, aids in understanding the chemical processes in the atmosphere and their effects on environmental health (Reisen, Aschmann, Atkinson, & Arey, 2005).
Mechanism of Action
The mechanism of action of 2-Heptanone, 1-hydroxy- has been investigated, particularly as a pheromone in rodents. It interacts with odorant receptors , potentially serving as a means of communication among stressed rats. Additionally, certain species of worms are attracted to this compound, and bacteria may exploit it for pathogenesis .
Future Directions
properties
IUPAC Name |
1-hydroxyheptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVFVEWTCYWKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507055 | |
| Record name | 1-Hydroxyheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxyheptan-2-one | |
CAS RN |
17046-01-4 | |
| Record name | 1-Hydroxyheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B3048390.png)







